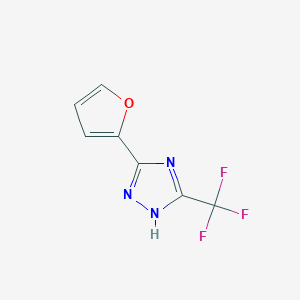
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furan ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the triazole ring can produce corresponding amines.
Scientific Research Applications
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)-2-propenylidene trifluoromethylanilines: These compounds share the furan and trifluoromethyl groups but differ in the overall structure.
3-(2-Furyl)phthalides: These compounds also contain a furan ring but have different functional groups and structural features.
Uniqueness
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both a triazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13) |
InChI Key |
ANICTIVQXCTYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)
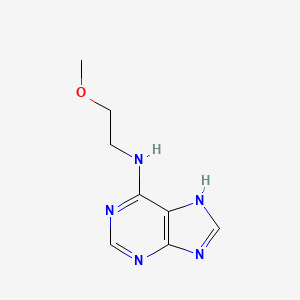

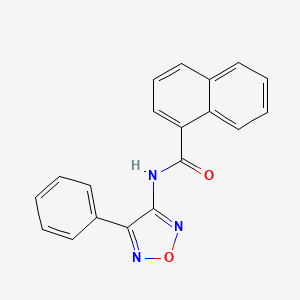
![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
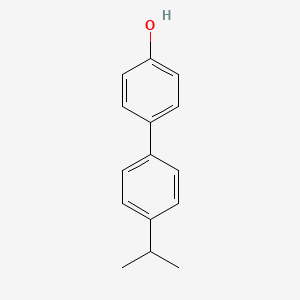

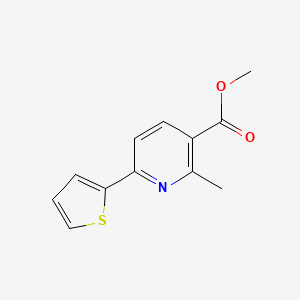
![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
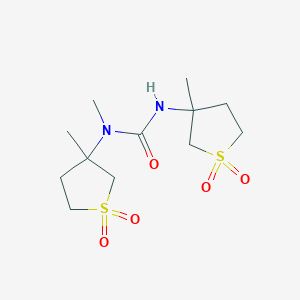
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
